

# Physical and chemical properties of 5-Hydroxy-2-(thiophen-3-YL)pyridine

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## Compound of Interest

Compound Name: 5-Hydroxy-2-(thiophen-3-YL)pyridine

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## An In-depth Technical Guide on 5-Hydroxy-2-(thiophen-3-yl)pyridine

Disclaimer: Publicly available experimental data for the specific compound **5-Hydroxy-2-(thiophen-3-yl)pyridine** is scarce. This guide synthesizes information from analogous compounds and established chemical principles to provide a comprehensive overview for research and development purposes. Data for closely related analogs are explicitly noted.

## Introduction

**5-Hydroxy-2-(thiophen-3-yl)pyridine** is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 5-position and a thiophene ring at the 2-position, linked via the thiophene's 3-position. This molecular architecture combines the electronic properties of a  $\pi$ -deficient pyridine ring with a  $\pi$ -rich thiophene ring, making it a molecule of interest in medicinal chemistry and materials science. Pyridine and thiophene derivatives are known to exhibit a wide range of biological activities and are core scaffolds in many pharmaceutical agents. This document provides a technical overview of its predicted properties, spectroscopic data of analogs, and a plausible experimental protocol for its synthesis.

## Physical and Chemical Properties

While experimental data for the target compound is not readily available, the properties of the closely related isomer, 3-(thiophen-2-yl)pyridine, are provided below for reference. These values serve as an estimate and would require experimental verification for **5-Hydroxy-2-(thiophen-3-yl)pyridine**.

Table 1: Physical and Chemical Properties of 3-(thiophen-2-yl)pyridine (CAS: 21298-53-3)

Property	Value	Source
Molecular Formula	<b>C<sub>9</sub>H<sub>7</sub>NS</b>	<a href="#">[1]</a>
Molecular Weight	161.227 g/mol	<a href="#">[1]</a>
Boiling Point	95-100 °C (at 1 mmHg)	<a href="#">[1]</a>
Refractive Index	1.6480	<a href="#">[1]</a>
Melting Point	Not available	<a href="#">[1]</a>

| Density | Not available |[\[1\]](#) |

## Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. Although specific spectra for **5-Hydroxy-2-(thiophen-3-yl)pyridine** are not published, representative <sup>1</sup>H NMR and <sup>13</sup>C NMR data for similar substituted pyridine and thiophene structures are available, providing an expected range for chemical shifts.

Table 2: Representative NMR Data for Analogous Structures

Data Type	Description and Expected Chemical Shifts (ppm)	Source
$^1\text{H}$ NMR	<b>Aromatic protons on the pyridine ring are expected between <math>\delta</math> 7.0-8.7 ppm. Protons on the thiophene ring typically appear between <math>\delta</math> 7.0-7.8 ppm. The hydroxyl proton would present as a broad singlet, with its position dependent on solvent and concentration.</b>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
$^{13}\text{C}$ NMR	Carbon atoms in the pyridine ring are expected in the range of $\delta$ 120-160 ppm. Thiophene carbons typically resonate between $\delta$ 120-145 ppm. The carbon bearing the hydroxyl group would be significantly shifted downfield.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

| Mass Spec. | The molecular ion peak  $[\text{M}]^+$  in mass spectrometry would be expected at an  $m/z$  corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. [\[5\]](#)[\[6\]](#)[\[7\]](#) |

## Experimental Protocols

A plausible synthetic route for **5-Hydroxy-2-(thiophen-3-yl)pyridine** is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is tolerant of many functional groups and is effective for coupling heteroaryl halides with heteroaryl boronic acids.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Hypothetical Synthesis via Suzuki Cross-Coupling

Reaction: Coupling of 2-bromo-5-hydroxypyridine with thiophene-3-boronic acid.

## Reagents and Materials:

- 2-Bromo-5-hydroxypyridine
- Thiophene-3-boronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])
- Base (e.g., Potassium Carbonate, K<sub>2</sub>CO<sub>3</sub>)
- Solvent system (e.g., 1,4-Dioxane and Water)
- Inert gas (Nitrogen or Argon)

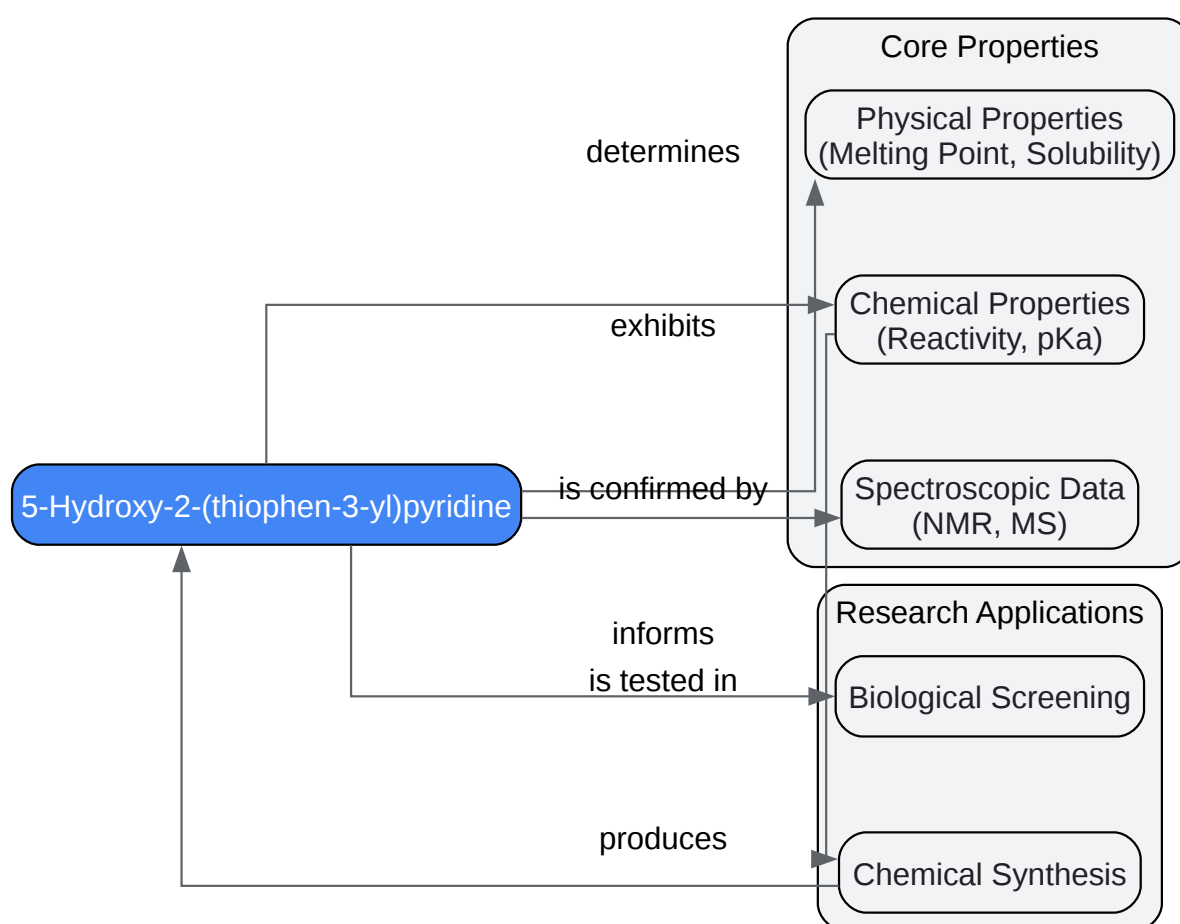
## Procedure:

- To a round-bottom flask, add 2-bromo-5-hydroxypyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an inert atmosphere.
- Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Degas the solution by bubbling nitrogen through it for 15-20 minutes.
- Add the palladium catalyst, Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq), to the reaction mixture.
- Heat the mixture to reflux (typically 85-95 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product using column chromatography on silica gel to yield the pure **5-Hydroxy-2-(thiophen-3-yl)pyridine**.

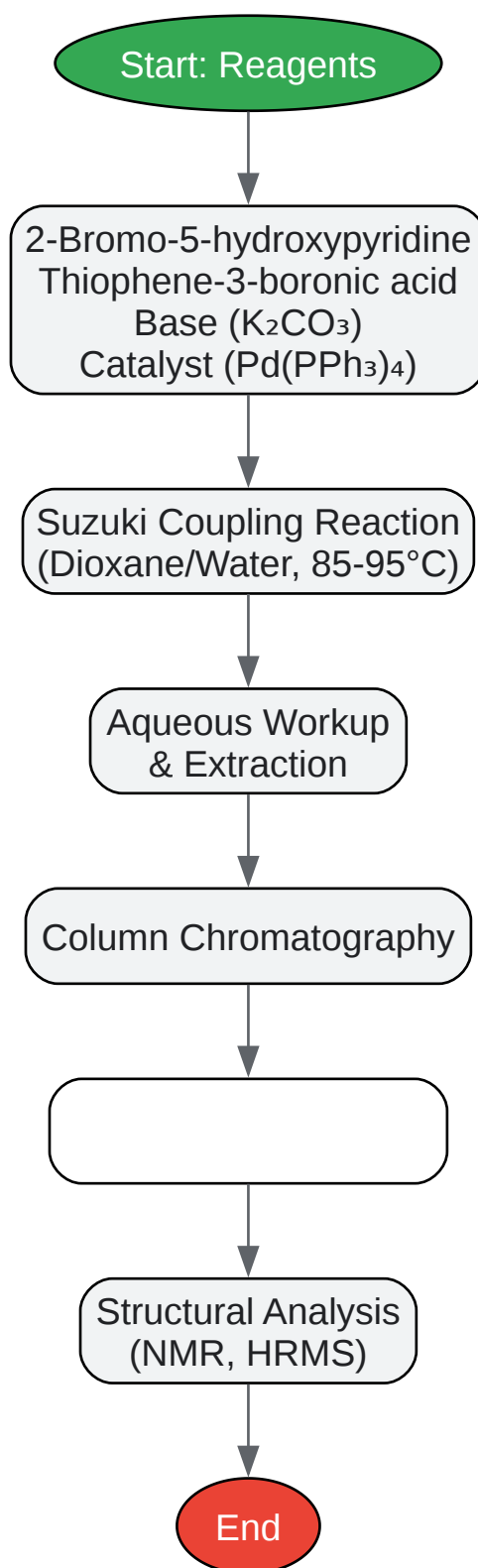
## Visualizations

The following diagrams illustrate the key relationships and workflows associated with the study of **5-Hydroxy-2-(thiophen-3-yl)pyridine**.



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Caption: Logical flow from compound structure to its properties and applications.



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Caption: Workflow for the proposed synthesis of the target compound.

## Biological Activity

While no specific biological activities have been reported for **5-Hydroxy-2-(thiophen-3-yl)pyridine**, the constituent scaffolds are of significant interest. Thiophene and pyridine derivatives are explored for a multitude of therapeutic areas, including as anti-inflammatory, analgesic, and antimicrobial agents.[5] Any novel compound containing these moieties warrants screening to determine its potential pharmacological profile. As no specific signaling pathway has been identified for this compound, a diagram cannot be provided at this time.

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